
2-(Triphenylstannyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triphenylstannyl)propanoic acid is an organotin compound that features a propanoic acid moiety attached to a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triphenylstannyl)propanoic acid typically involves the reaction of triphenyltin chloride with a suitable propanoic acid derivative. One common method is the reaction of triphenyltin chloride with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Triphenylstannyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannic derivatives.
Reduction: Reduction reactions can convert the triphenyltin moiety to other organotin species.
Substitution: The triphenyltin group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic acid derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
2-(Triphenylstannyl)propanoic acid has several scientific research applications:
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: In materials science, this compound is used in the synthesis of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(Triphenylstannyl)propanoic acid involves its interaction with molecular targets through the triphenyltin moiety. The compound can form coordination complexes with metal ions and interact with nucleophilic sites on biological molecules. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects.
類似化合物との比較
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 2-(Triphenylstannyl)propanoic acid.
Triphenyltin hydroxide: Another organotin compound with similar chemical properties.
Triphenyltin acetate: Used in similar applications as this compound.
Uniqueness
This compound is unique due to the presence of both the propanoic acid and triphenyltin moieties, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
63261-11-0 |
|---|---|
分子式 |
C21H20O2Sn |
分子量 |
423.1 g/mol |
IUPAC名 |
2-triphenylstannylpropanoic acid |
InChI |
InChI=1S/3C6H5.C3H5O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;2H,1H3,(H,4,5); |
InChIキー |
JEXYMMFKLRUKKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



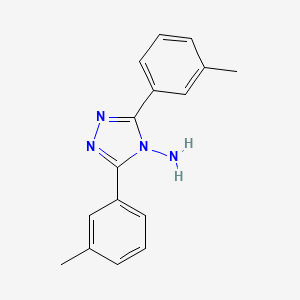



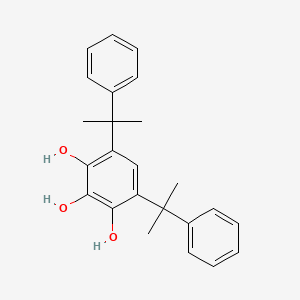
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
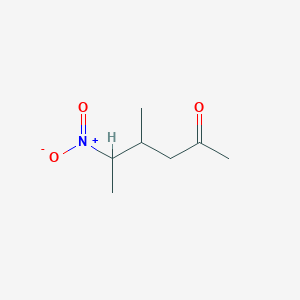

![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
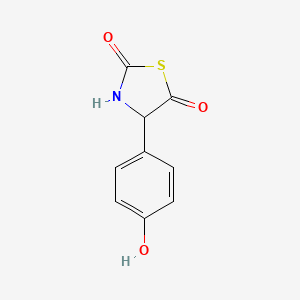
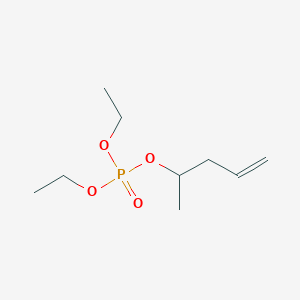
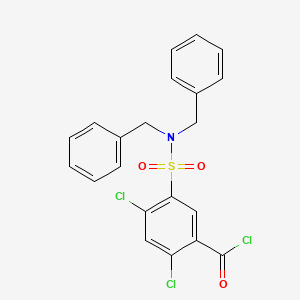
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
